![molecular formula C6H10O4S B017403 2-Mercaptomethylglutaric acid CAS No. 106146-19-4](/img/structure/B17403.png)
2-Mercaptomethylglutaric acid
Overview
Description
2-Mercaptomethylglutaric acid (MMGA) is a thiol-containing compound that has gained attention in recent years due to its potential applications in scientific research. MMGA is a derivative of glutaric acid and contains a thiol group (-SH) at the 2-position of the molecule. This thiol group makes MMGA a useful tool for studying redox signaling pathways and oxidative stress in cells.
Mechanism of Action
The mechanism of action of 2-Mercaptomethylglutaric acid involves its ability to scavenge ROS and to modulate the activity of antioxidant enzymes. 2-Mercaptomethylglutaric acid can also act as a pro-oxidant in certain conditions, leading to the generation of ROS and induction of oxidative stress.
Biochemical and Physiological Effects
2-Mercaptomethylglutaric acid has been shown to have a variety of biochemical and physiological effects in cells. These effects include the modulation of redox signaling pathways, the regulation of antioxidant enzyme activity, and the induction of oxidative stress. 2-Mercaptomethylglutaric acid has also been shown to have anti-inflammatory effects and to modulate the activity of transcription factors involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Mercaptomethylglutaric acid in lab experiments is its ability to modulate redox signaling pathways and to induce oxidative stress. This can be useful for studying the effects of oxidative stress on cells and for investigating the role of redox signaling in various physiological processes. However, one limitation of using 2-Mercaptomethylglutaric acid is its potential to act as a pro-oxidant in certain conditions, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research involving 2-Mercaptomethylglutaric acid. One area of interest is the development of 2-Mercaptomethylglutaric acid-based probes for imaging ROS in living cells. Another area of interest is the investigation of the role of 2-Mercaptomethylglutaric acid in the regulation of gene expression and the identification of 2-Mercaptomethylglutaric acid-responsive genes. Additionally, the potential therapeutic applications of 2-Mercaptomethylglutaric acid in the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders warrant further investigation.
Scientific Research Applications
2-Mercaptomethylglutaric acid has been used in scientific research to study the effects of oxidative stress on cells and to investigate redox signaling pathways. 2-Mercaptomethylglutaric acid can act as a scavenger of reactive oxygen species (ROS) and can also modulate the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase.
properties
CAS RN |
106146-19-4 |
---|---|
Product Name |
2-Mercaptomethylglutaric acid |
Molecular Formula |
C6H10O4S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-(sulfanylmethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O4S/c7-5(8)2-1-4(3-11)6(9)10/h4,11H,1-3H2,(H,7,8)(H,9,10) |
InChI Key |
LDFDXRPEWZHIML-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(CS)C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(CS)C(=O)O |
synonyms |
2-mercaptomethylglutaric acid 2-MMGA |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.